BHQ-2 amine
Description
Historical Development and Significance of Non-Fluorescent Quenchers in Bioanalytical Chemistry
Historically, fluorescent dyes like TAMRA were commonly used as quenchers in FRET-based assays. While effective to a degree, these fluorescent quenchers possess their own emission spectra, which can lead to background fluorescence and spectral overlap with reporter dyes. This overlap complicates data analysis, reduces sensitivity, and limits the ability to perform multiplexed experiments, where multiple targets are detected simultaneously using different fluorophore-quencher pairs. The development of non-fluorescent, or "dark," quenchers marked a significant advancement. These molecules efficiently absorb energy from excited fluorophores through mechanisms like FRET or static quenching, dissipating it primarily as heat. This characteristic significantly reduces background noise, enhances signal-to-noise ratios, and allows for greater flexibility in assay design, including multiplexing, by avoiding spectral interference wikipedia.orggenelink.comgoogle.com.
Overview of the Black Hole Quencher (BHQ) Family in Modern Scientific Inquiry
The Black Hole Quencher (BHQ) family of dyes represents a prominent class of dark quenchers that have revolutionized fluorescence-based bioanalytical techniques since their introduction around the year 2000 biosearchtech.combiosearchtech.com. Developed with a unique polyaromatic-azo backbone, BHQ dyes are engineered to absorb a broad range of wavelengths across the visible spectrum without exhibiting native fluorescence biosearchtech.combiosearchtech.com. This broad absorption capability allows them to efficiently quench a wide variety of reporter fluorophores. The BHQ family includes several variants (e.g., BHQ-0, BHQ-1, BHQ-2, BHQ-3, BHQ-10), each optimized for quenching fluorophores emitting within specific spectral ranges, thereby supporting diverse applications from standard qPCR to advanced FRET-based assays and multiplexed gene expression analysis biosearchtech.combiosearchtech.comidtdna.com. Their ability to quench via both FRET and static quenching mechanisms further contributes to their efficacy biosearchtech.combiosyn.com.
Specific Academic Context and Research Relevance of BHQ-2 Amine
This compound is a specific derivative within the BHQ family, characterized by its amine functional group, which facilitates conjugation to biomolecules biosearchtech.com. Its maximal absorption typically falls within the 560 to 670 nm range biosearchtech.combiosearchtech.comgenelink.com, making it particularly effective for quenching fluorophores that emit in the orange to far-red regions of the spectrum. These include commonly used dyes such as TAMRA, ROX, Cy3, Cy3.5, and Red 640 biosearchtech.comidtdna.combiosyn.com.
The research relevance of this compound is substantial, particularly in the development of highly sensitive and specific molecular probes. It is widely employed in quantitative polymerase chain reaction (qPCR) probes, molecular beacons, and FRET-based assays for nucleic acid detection, genotyping, and gene expression analysis biosearchtech.combiosearchtech.combiosyn.comgenelink.comjenabioscience.comnih.govresearchgate.netglenresearch.comglenresearch.comjenabioscience.com. The amine modification allows for straightforward covalent attachment to oligonucleotides, peptides, and proteins, enabling the creation of sophisticated molecular constructs for various bioanalytical applications biosearchtech.combiosearchtech.commedchemexpress.comjenabioscience.com. For instance, this compound has been utilized in SERS-based aptasensors for virus detection and in FRET probes for monitoring biological processes, demonstrating its versatility in advanced diagnostic and imaging platforms nih.govresearchgate.netresearchgate.net. The high extinction coefficient and efficient quenching capabilities of this compound contribute to improved signal-to-noise ratios, enabling detection of low-abundance targets and facilitating multiplexed assays with minimal cross-talk biosearchtech.combiosearchtech.comsigmaaldrich.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H27N7O4 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
N'-[4-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenyl]-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C24H27N7O4/c1-30(14-4-13-25)19-9-5-17(6-10-19)26-28-21-15-24(35-3)22(16-23(21)34-2)29-27-18-7-11-20(12-8-18)31(32)33/h5-12,15-16H,4,13-14,25H2,1-3H3 |
InChI Key |
MFSYUHISYKRVDL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2OC)N=NC3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Mechanistic Elucidation of Fluorescence Quenching by Bhq 2 Amine Systems
Förster Resonance Energy Transfer (FRET) Mechanisms in BHQ-2 Amine Conjugates
FRET is a non-radiative energy transfer process wherein an excited donor fluorophore transfers its energy to a proximal acceptor molecule, such as this compound, through long-range dipole-dipole interactions. sbsgenetech.com This energy transfer effectively quenches the donor's fluorescence.
The efficiency of FRET (E) is exquisitely sensitive to the distance between the donor and acceptor and is described by the Förster theory. The rate of energy transfer (k_T_) is inversely proportional to the sixth power of the distance (r) between the donor and acceptor:
kT = (1/τD) * (R0/r)6
where τ_D_ is the donor's fluorescence lifetime in the absence of the acceptor, and R0 is the Förster distance. The Förster distance is a critical parameter that represents the distance at which the FRET efficiency is 50%. It is dependent on several factors, including the quantum yield of the donor, the refractive index of the medium, the relative orientation of the donor and acceptor transition dipoles (κ²), and the spectral overlap integral (J) of the donor's emission spectrum and the acceptor's absorption spectrum.
The FRET efficiency can be expressed as:
E = R06 / (R06 + r6)
This strong distance dependence makes FRET a powerful tool for studying molecular interactions and conformational changes in biomolecules.
The efficiency of FRET is critically dependent on the distance between the donor fluorophore and the this compound acceptor, with the optimal range typically being between 10 and 100 Å. ulab360.com The design of molecular probes and assays utilizing this compound-based FRET must, therefore, carefully consider the spatial separation of the donor and acceptor moieties. In oligonucleotide probes, for instance, the number of nucleotides separating the fluorophore and the quencher can be precisely controlled to modulate the FRET efficiency.
The relative orientation of the donor's emission dipole and the acceptor's absorption dipole, represented by the orientation factor κ², also influences FRET efficiency. While a value of 2/3 is often assumed for randomly oriented molecules in solution, significant deviations can occur if the rotational freedom of the donor and/or acceptor is constrained, as can be the case when they are conjugated to macromolecules.
| Fluorophore (Donor) | Förster Radius (R₀) (Å) | Quenching Efficiency (%) | Reference |
|---|---|---|---|
| Cy3 | 50.2 | Not Specified | nih.gov |
| Cy3B | ~54 | Not Specified | nih.gov |
| Cy5 | Not Specified | 96 |
A fundamental prerequisite for efficient FRET is a significant overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the acceptor. The spectral overlap integral, J(λ), quantifies this overlap and is a key determinant of the Förster distance.
J(λ) = ∫ FD(λ) εA(λ) λ4 dλ
where FD(λ) is the normalized fluorescence emission spectrum of the donor, εA(λ) is the molar extinction coefficient of the acceptor at wavelength λ.
This compound exhibits a broad absorption spectrum in the range of 560-670 nm, with a maximum at approximately 579 nm. jenabioscience.comgenelink.com This makes it an excellent FRET acceptor for a variety of commonly used fluorophores that emit in the orange-to-red region of the spectrum.
| Compound | Absorption Max (nm) | Emission Max (nm) | Recommended Quencher |
|---|---|---|---|
| BHQ-2 | 579 | Non-fluorescent | - |
| TAMRA | ~557 | ~583 | BHQ-2 |
| ROX | ~575 | ~602 | BHQ-2 |
| Cy3 | ~550 | ~570 | BHQ-2 |
| Cy5 | ~649 | ~670 | BHQ-2 |
Static Quenching Mechanisms Involving this compound
In addition to FRET, this compound can also quench fluorescence through a static, or contact, quenching mechanism. jenabioscience.com This process involves the formation of a stable, non-fluorescent ground-state complex between the fluorophore and the quencher.
Static quenching occurs when a fluorophore and a quencher molecule associate in the ground state to form a new chemical entity, often referred to as an intramolecular dimer or ground-state complex. jenabioscience.com This complex is non-fluorescent, and its formation effectively reduces the concentration of the fluorescent species. The association is typically reversible, and the extent of complex formation is governed by the binding affinity between the fluorophore and this compound.
The formation of this ground-state complex can be characterized by changes in the absorption spectrum of the fluorophore upon addition of the quencher. The binding constant (K_a_ or K_d_) for the complex can be determined through various techniques, including spectrophotometric titrations. A study on a derivative of BHQ-2 with two amine groups reported a dissociation constant (K_d_) of 26 nM for its binding to a specific DNA aptamer, indicating a high-affinity interaction.
The Stern-Volmer equation can be used to analyze the quenching data and distinguish between dynamic and static quenching mechanisms. The equation is given by:
F0/F = 1 + KSV[Q]
where F0 and F are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, and KSV is the Stern-Volmer quenching constant. For static quenching, KSV represents the association constant for the formation of the ground-state complex.
| System | Parameter | Value | Reference |
|---|---|---|---|
| BHQ-2-(NH₂)₂ with DNA aptamer | Dissociation Constant (K_d_) | 26 nM |
The efficiency of static quenching is highly dependent on the strength of the molecular interactions that drive the formation of the ground-state complex. For this compound and many common fluorophores, which are often planar, hydrophobic molecules, π-π stacking and hydrophobic interactions play a crucial role in the stability of the complex. The planar aromatic structures of both the quencher and the fluorophore facilitate close association, leading to efficient quenching.
The nature of the linker connecting the fluorophore and this compound can also influence static quenching. A flexible linker can allow for the necessary conformational freedom for the two moieties to interact, while a rigid linker might hinder complex formation. Environmental factors such as temperature and solvent polarity can also affect the stability of the ground-state complex and, consequently, the efficiency of static quenching.
Synergistic Contributions of FRET and Static Quenching in this compound Probes
Black Hole Quencher-2 (BHQ-2) dyes operate through a powerful dual mechanism to quench fluorescence, combining Förster Resonance Energy Transfer (FRET) and static (or contact) quenching. biosearchtech.comaatbio.combiosearchtech.com This synergistic approach allows for highly efficient quenching, which significantly reduces background fluorescence and enhances the signal-to-noise ratio in various applications. biosearchtech.comaatbio.comsbsgenetech.com
FRET is a distance-dependent process where energy is transferred non-radiatively from an excited fluorophore (the donor) to the BHQ-2 molecule (the acceptor). biosearchtech.comsbsgenetech.com This energy transfer causes the fluorophore to return to its ground state without emitting a photon. aatbio.combiosearchtech.com The efficiency of FRET is critically dependent on the proximity of the donor and acceptor (typically within 10 nanometers) and the degree of spectral overlap between the emission spectrum of the fluorophore and the absorption spectrum of the BHQ-2 quencher. aatbio.combiosearchtech.comwindows.netjenabioscience.com The energy absorbed by the dark quencher is then dissipated as heat. biosearchtech.com
In addition to FRET, BHQ-2 also utilizes static quenching. biosearchtech.com This mechanism involves the formation of a stable, non-fluorescent ground-state complex, often an intramolecular dimer, between the fluorophore and the BHQ-2 molecule. biosearchtech.com This physical interaction alters the molecular orbital structure of the dye, preventing it from absorbing and emitting light. The tendency for planar, hydrophobic dye and quencher molecules to associate in aqueous solutions facilitates this process. biosearchtech.com The combination of these two mechanisms ensures that BHQ-2 can effectively suppress fluorescence even when FRET alone is not maximally efficient. biosearchtech.com
The dual-quenching capability makes BHQ-2 a versatile tool in the design of sensitive fluorescent probes, such as TaqMan probes, molecular beacons, and scorpion primers, for nucleic acid analysis and quantitative PCR (qPCR). sbsgenetech.comnih.gov
Photophysical and Kinetic Studies of Quenching Dynamics in this compound Applications
The quenching dynamics of BHQ-2 are dictated by its distinct photophysical properties. BHQ-2 is a true dark quencher, meaning it has no native fluorescence, which is a key characteristic for minimizing background signals. sbsgenetech.comjenabioscience.com Its polyaromatic-azo structure results in a broad absorption curve, making it an effective quencher for a wide range of fluorophores. biosearchtech.com
Detailed photophysical studies have characterized the absorption spectrum of BHQ-2, which is crucial for pairing it with appropriate fluorescent dyes to maximize FRET efficiency. jenabioscience.com The optimal performance is achieved when the fluorophore's emission peak significantly overlaps with BHQ-2's absorption range. windows.netjenabioscience.com
| Property | Value | Source(s) |
| Maximum Absorption (λmax) | 579 nm | jenabioscience.com |
| Effective Quenching Range | 560 nm - 670 nm | biosearchtech.comjenabioscience.com |
| Molar Extinction Coefficient (ε) | 38.0 L mmol-1 cm-1 | jenabioscience.com |
Kinetic studies leveraging BHQ-2 have enabled real-time monitoring of molecular interactions. For example, single-molecule FRET experiments using a Cy3 fluorophore and a BHQ quencher have been used to accurately follow the dynamic conformational changes of a ribosome during translation. nih.gov In other research, the binding of DNA polymerase to DNA was monitored in real time by observing the quenching of a fluorophore by BHQ-2 as the molecules interacted, allowing for the extraction of kinetic and equilibrium data from fluorescence dwell-time distributions. nih.gov
Research into molecular beacons has also highlighted the performance of BHQ-2. In one study, double-quenching molecular beacons were designed using BHQ-2 paired with the fluorophore TAMRA. These probes demonstrated a sensitive linear dependence on target DNA concentration, achieving very low detection limits. nih.gov Another comparative study of qPCR probes found that the choice of quencher (BHQ-2 vs. BHQ-3) paired with a Cy5 dye affected the increase of fluorescence during probe melting and qPCR, indicating the importance of specific quencher-dye pairing for optimizing assay kinetics. researchgate.net
| Application | Fluorophore | Quencher | Target | Detection Limit | Source(s) |
| Molecular Beacon | TAMRA | BHQ-2 | Target DNA 2 (T2) | 2 x 10-10 M | nih.gov |
| Molecular Beacon | FAM | BHQ-1 | Target DNA 1 (T1) | 3 x 10-10 M | nih.gov |
These studies underscore the utility of BHQ-2's photophysical characteristics in designing sophisticated assays to probe the kinetics of biological systems with high sensitivity.
Advanced Synthetic Methodologies and Bioconjugation Strategies for Bhq 2 Amine Probes
Chemical Synthesis Routes for BHQ-2 Amine Derivatives
The synthesis of this compound and its derivatives typically involves the construction of the core polyaromatic-azo backbone, followed by functionalization to introduce the amine moiety. A common strategy for creating the BHQ scaffold involves azo-coupling reactions. For instance, the synthesis of BHQ-3 amine, a related compound, has been described as an azo-coupling reaction between Methylene Violet 3RAX and a tertiary aniline (B41778) functionalized with a primary amine researchgate.netmdpi.comresearchgate.net. This primary amine functional group on the aniline precursor facilitates subsequent conjugation to target molecules, such as peptides, via amide bond formation mdpi.comresearchgate.net. Similar synthetic principles are applied to generate this compound derivatives, ensuring the presence of a reactive amine group for bioconjugation biosearchtech.comgenelink.com. These synthetic routes aim to produce stable, functionalized quenchers with broad absorption spectra, enabling efficient energy transfer from a wide range of reporter dyes biosearchtech.comaatbio.com.
Covalent Linkage Technologies for this compound Integration
The amine group on this compound serves as a versatile anchor point for covalent attachment to biomolecules. Two primary strategies are commonly employed: amine-reactive conjugation and carboxylate functionality coupling.
N-Hydroxysuccinimide (NHS) esters are widely used activated esters that readily react with primary amine groups to form stable amide bonds thermofisher.compapyrusbio.comacs.orgglenresearch.comtocris.com. This reaction is typically performed in aqueous buffers at slightly alkaline pH (pH 7.2-9), where the amine is deprotonated and highly nucleophilic thermofisher.compapyrusbio.comtocris.com. BHQ-2 can be functionalized with an NHS ester group, yielding BHQ-2 NHS, which can then be directly conjugated to molecules possessing primary amines, such as amine-modified oligonucleotides or proteins medchemexpress.com. Alternatively, this compound can react with molecules that have been pre-activated with an NHS ester biosearchtech.comgenelink.com. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide and the formation of a robust amide linkage thermofisher.comglenresearch.com.
| Conjugation Strategy | Reactive Group on BHQ-2 Derivative | Reactive Group on Target Molecule | Linkage Formed | Typical Buffer pH | Byproduct |
| Amine-Reactive Conjugation (NHS Ester) | NHS Ester | Primary Amine (-NH₂) | Amide | 7.2 - 9.0 | N-Hydroxysuccinimide |
| Amine-Reactive Conjugation (Amine) | Primary Amine (-NH₂) | NHS Ester | Amide | 7.2 - 9.0 | N-Hydroxysuccinimide |
This compound can also be coupled to molecules bearing carboxylate (-COOH) groups. This typically involves activating the carboxylate group to render it more susceptible to nucleophilic attack by the amine biosearchtech.comhepatochem.comchemistrysteps.com. A common method utilizes water-soluble carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) biosearchtech.comhepatochem.comchemistrysteps.com. The carbodiimide (B86325) activates the carboxylate, forming a reactive intermediate (e.g., an O-acylisourea or an active ester) that then reacts with the primary amine of this compound to form a stable amide bond hepatochem.comchemistrysteps.comgrowingscience.com. This method is particularly useful for conjugating this compound to carboxylate-modified biomolecules. The reaction conditions, including pH and solvent, are optimized to favor amide bond formation over side reactions like ester hydrolysis biosearchtech.comchemistrysteps.com.
Site-Specific Incorporation of this compound into Oligonucleotides
The precise placement of this compound within an oligonucleotide sequence is crucial for optimizing FRET efficiency and probe performance. This is primarily achieved through phosphoramidite (B1245037) chemistry during automated oligonucleotide synthesis.
BHQ-2 is commercially available as a phosphoramidite building block, allowing for its direct incorporation at specific positions within an oligonucleotide strand during solid-phase synthesis aatbio.comglenresearch.combuyolig.com. This includes modifications at the 5' terminus, the 3' terminus, or at internal nucleotide positions.
5' and 3' Modifications: BHQ-2 phosphoramidite can be coupled to the 5' end of a growing oligonucleotide chain or to a solid support (e.g., controlled pore glass, CPG) functionalized for 3' modification biosearchtech.comglenresearch.combuyolig.com. This allows for the placement of the quencher at either end of the probe, often paired with a fluorophore at the opposite terminus.
Internal Modifications: BHQ-2 can also be incorporated internally within the oligonucleotide sequence. This is typically achieved using modified nucleoside phosphoramidites that carry the BHQ-2 moiety, such as amino-modified thymidine (B127349) phosphoramidites (e.g., BHQ-2-dT) biosearchtech.comglenresearch.com. The phosphoramidite chemistry ensures high coupling efficiency and site-specific placement.
The use of phosphoramidite chemistry for BHQ-2 incorporation is favored over post-synthesis conjugation (e.g., using BHQ-2 NHS ester with an amine-modified oligo) due to potentially higher yields and more precise control over the modification site genelink.com. However, post-synthesis conjugation remains an option if phosphoramidite synthesis is not feasible or desired.
| Modification Position | BHQ-2 Reagent Form | Synthesis Method |
| 5' Terminus | 5'-BHQ-2 Phosphoramidite | Direct coupling during synthesis |
| 3' Terminus | 3'-BHQ-2 CPG | Direct coupling during synthesis |
| 5'-BHQ-2 Phosphoramidite | Post-synthesis conjugation | |
| Internal Position | BHQ-2-dT Phosphoramidite | Direct coupling during synthesis |
| Other internal modifiers | Post-synthesis conjugation |
Compound List:
this compound
BHQ-2
BHQ-1
BHQ-3
BHQ-0
BHQ-10
TAMRA
Cy5
Quasar 670
Cy3
Cy3.5
Red 640
FAM
TET
JOE
HEX
N-Hydroxysuccinimide (NHS)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
DCC (N,N'-dicyclohexane carbodiimide)
HBTU
Hünig's base
Methylene Violet 3RAX
Applications of Bhq 2 Amine in Nucleic Acid Research and Diagnostics Development
Digital PCR (dPCR) Assay Development and Performance Characterization
Digital PCR (dPCR) provides absolute quantification of nucleic acids without the need for a standard curve by partitioning a sample into thousands to millions of individual reactions. While the instrumentation and data analysis differ from qPCR, dPCR utilizes the same fundamental probe-based chemistries, including dual-labeled hydrolysis probes.
The performance characteristics of BHQ-2-labeled probes that are advantageous in qPCR are equally, if not more, critical in dPCR. In dPCR, each partition is analyzed for an end-point fluorescent signal to determine if it is positive (containing the target) or negative (no target). biosearchtech.com The high signal-to-noise ratio provided by BHQ-2 ensures a clear distinction between positive and negative partitions, which is essential for accurate counting and absolute quantification.
The low background fluorescence afforded by BHQ-2 is particularly important for detecting rare mutations or low viral loads, as it enhances the sensitivity of the assay. biosearchtech.com Furthermore, the 2020 update to the digital MIQE (Minimum Information for Publication of Quantitative Digital PCR Experiments) guidelines recommends the use of probes with non-fluorescent quenchers, such as the BHQ dyes, to ensure data quality and reproducibility. biosearchtech.com The compatibility of BHQ-2 with a wide range of fluorophores also facilitates the development of multiplex dPCR assays, allowing for the absolute quantification of multiple targets simultaneously.
Advanced Nucleic Acid Detection and Hybridization Methodologies
The utility of BHQ-2 amine extends beyond PCR-based methods into novel biosensor and hybridization technologies that require precise control over fluorescence signaling.
Aptamers are single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. This binding property is harnessed to create "aptasensors." In one common design, a DNA aptamer is labeled with a fluorophore at one end and a quencher like BHQ-2 at the other.
In the absence of the target, the aptamer is in a conformation that keeps the fluorophore and quencher apart, resulting in a fluorescent signal. Upon binding to its specific target, the aptamer undergoes a significant conformational change, forcing the fluorophore and BHQ-2 into close proximity. This induces quenching and a measurable decrease in fluorescence ('turn-off' sensor). Conversely, a 'turn-on' sensor can be designed where the unbound aptamer is in a hairpin structure that brings the dye and quencher together, and target binding causes a structural change that separates them, restoring fluorescence. The specificity of the aptamer combined with the efficient quenching of BHQ-2 allows for the development of highly sensitive and selective biosensors for various targets.
Quantification of RNA Biomarkers (e.g., microRNAs, ribosomal RNAs)
The accurate quantification of RNA biomarkers is crucial for understanding disease mechanisms and for the development of diagnostic and prognostic tools. This compound, incorporated into nucleic acid probes, plays a pivotal role in fluorescence resonance energy transfer (FRET)-based quantification of these biomarkers.
In its amine form, BHQ-2 can be readily conjugated to oligonucleotides, which then act as probes to detect specific RNA sequences. genelink.com These probes are often designed as molecular beacons, which are hairpin-shaped molecules with a fluorophore at one end and a quencher, such as BHQ-2, at the other. In the absence of the target RNA, the hairpin structure keeps the fluorophore and quencher in close proximity, resulting in the quenching of fluorescence. Upon hybridization of the probe's loop sequence to the target RNA, the hairpin opens, separating the fluorophore from the BHQ-2 quencher and leading to a detectable fluorescent signal. biosearchtech.comnih.gov The intensity of this signal is directly proportional to the amount of target RNA present.
MicroRNAs (miRNAs) , small non-coding RNAs that regulate gene expression, have emerged as important biomarkers for various diseases, including cancer. The quantification of specific miRNAs is a significant area of research where this compound has been successfully applied. For instance, molecular beacons utilizing BHQ-2 as the quencher have been designed to detect and quantify specific miRNAs with high sensitivity and specificity.
One study detailed the design of DNA stem-loop molecular beacon probes for the detection of miR-21 and miR-27b. These probes employed Terbium (Tb) and Europium (Eu) as FRET donors and BHQ-2 as the FRET acceptor. The resulting Tb-BHQ2 and Eu-BHQ2 molecular beacons demonstrated the ability to quantify these miRNAs at low nanomolar concentrations, with a limit of detection for miR-21 as low as 190 pM. This research highlights the high analytical performance of lanthanide-based FRET probes incorporating BHQ-2 for miRNA quantification.
Another approach utilized a double molecular beacon strategy to distinguish between mature miRNAs and their precursors (pre-miRNAs). This method employed two separate molecular beacons, one targeting the mature miRNA and the other targeting the pre-miRNA, with one of the beacons incorporating BHQ-2 as the quencher. This assay demonstrated an accuracy of 87.5% in quantifying both mature and precursor forms of a specific miRNA, showcasing the utility of BHQ-2 in developing highly specific quantitative assays.
| Target RNA | Probe Type | Fluorophore/Donor | Quencher | Limit of Detection (LOD) | Reference |
| miR-21 | Molecular Beacon | Terbium (Tb) | BHQ-2 | 190 pM | N/A |
| miR-27b | Molecular Beacon | Europium (Eu) | BHQ-2 | Low nanomolar | N/A |
| Mature and pre-miRNA | Double Molecular Beacon | Cy3 | BHQ-2 | N/A | N/A |
While the application of this compound in the quantification of ribosomal RNAs (rRNAs) is less specifically detailed in current literature, the principles of FRET-based detection using BHQ-2 labeled probes are directly applicable. Given that rRNAs are highly abundant, probes incorporating BHQ-2 could be designed to target specific regions of rRNA for applications such as monitoring ribosome biogenesis or for normalizing gene expression data. The broad quenching range of BHQ-2 (550-650 nm) makes it compatible with a variety of fluorophores that are commonly used in nucleic acid detection, allowing for flexibility in assay design for rRNA quantification. genelink.com
Integration of this compound in Novel DNA/RNA Sensing Platforms
The versatility of this compound extends beyond conventional qPCR and molecular beacon assays. Its integration into innovative sensing platforms is pushing the boundaries of nucleic acid detection sensitivity and specificity.
Quantum Dot-Based Nano-Beacons for Enhanced Detection Sensitivity
Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, including high brightness, photostability, and a broad absorption spectrum coupled with a narrow, size-tunable emission spectrum. These properties make them excellent donors in FRET-based nanosensors.
Quantum dot-based nano-beacons are a powerful tool for sensitive RNA detection. In this platform, a QD serves as the central scaffold and FRET donor. Oligonucleotide probes, functionalized with a quencher like this compound at one end, are attached to the QD surface. Similar to molecular beacons, in the absence of a target RNA, the oligonucleotide probe maintains a conformation that brings the BHQ-2 quencher close to the QD, effectively quenching its fluorescence. Upon binding to the target RNA, the probe undergoes a conformational change, moving the BHQ-2 away from the QD and restoring its luminescence.
While specific studies detailing the use of this compound in QD nano-beacons are emerging, research on analogous systems using other Black Hole Quenchers demonstrates the feasibility and potential of this approach. For instance, a study on QD nanobeacons for single RNA labeling and imaging utilized BHQ-1, a structurally similar quencher to BHQ-2. This platform successfully detected and imaged single HIV-1 RNAs in living cells, showcasing the high sensitivity achievable with this technology. Given BHQ-2's spectral properties, it is a suitable candidate for use in multicolor QD-based detection systems, where different colored QDs are paired with spectrally compatible fluorophore-BHQ-2 probes to detect multiple RNA targets simultaneously.
Supramolecular FRET Sensors for RNA-Small Molecule Interaction Studies
The study of interactions between RNA and small molecules is crucial for drug discovery and understanding cellular processes. Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to designing sensors for these interactions.
Supramolecular FRET sensors can be designed to detect the binding of a small molecule to a specific RNA target. In a typical design, an RNA of interest is labeled with a FRET donor, and a small molecule ligand is labeled with a FRET acceptor, or vice versa. The binding of the small molecule to the RNA brings the donor and acceptor into close proximity, resulting in a FRET signal.
While the direct incorporation of this compound into a supramolecular assembly for this purpose is a novel area of research, the principles of FRET-based detection of RNA-small molecule interactions are well-established. For example, a FRET-based assay was developed to study the binding of aminoglycoside antibiotics to the bacterial ribosomal RNA A-site. In this system, the RNA was labeled with a donor fluorophore, and the aminoglycoside was labeled with an acceptor. The binding of the antibiotic to the rRNA resulted in a detectable FRET signal, allowing for the determination of binding affinities and the screening of potential drug candidates.
The application of this compound in such a supramolecular sensor would involve labeling either the RNA or the small molecule with a compatible fluorophore and the other component with this compound. The binding event would then be detected as a change in fluorescence, either an increase or decrease depending on the specific design of the sensor. The non-fluorescent nature of BHQ-2 would be advantageous in minimizing background signal and improving the signal-to-noise ratio of the assay, making it a promising tool for high-throughput screening of RNA-targeting small molecules.
Applications of Bhq 2 Amine in Peptide and Protein Research
Förster Resonance Energy Transfer (FRET)-Based Protease Activity Assays
FRET-based assays have become a cornerstone for studying protease activity due to their high sensitivity and real-time monitoring capabilities. In these assays, a peptide substrate is dually labeled with a fluorophore (donor) and a quencher (acceptor), such as BHQ-2 amine. When the substrate is intact, the close proximity of the donor and quencher allows for efficient FRET, resulting in the quenching of the donor's fluorescence. Upon enzymatic cleavage of the peptide bond between the donor and quencher, they diffuse apart, disrupting FRET and leading to an increase in the donor's fluorescence. This "turn-on" signal is directly proportional to the rate of substrate cleavage and, consequently, the protease activity.
Rational Design of Peptide Substrates Quenched by this compound
The design of effective FRET-based protease substrates requires careful consideration of several factors to ensure specificity and optimal signal-to-noise ratio. A key aspect is the selection of a peptide sequence that is selectively recognized and cleaved by the target protease. For instance, in the development of substrates for caspases, a family of proteases involved in apoptosis, specific tetrapeptide recognition sequences are utilized. nih.gov For caspase-3, the canonical recognition sequence is Asp-Glu-Val-Asp (DEVD). nih.gov
A FRET substrate for caspase-3 can be designed by flanking the DEVD sequence with a fluorophore and this compound. The choice of the fluorophore is critical and should have an emission spectrum that significantly overlaps with the absorption spectrum of BHQ-2 to ensure efficient quenching. Fluorophores like 5(6)-carboxyfluorescein have been employed for this purpose. nih.gov The strategic placement of the this compound moiety, often via conjugation to a lysine side chain within the peptide, is crucial for maintaining close proximity to the fluorophore in the uncleaved state. nih.gov
Similarly, for other proteases like the urokinase-type plasminogen activator (uPA), a key enzyme in cancer metastasis, specific peptide substrates can be designed. The conjugation of BHQ-2 derivatives to these substrates allows for the development of FRET-based probes to monitor uPA activity both in vitro and in cellular environments. researchgate.net
| Protease Target | Peptide Sequence | Fluorophore | Quencher | Reference |
|---|---|---|---|---|
| Caspase-3 | Asp-Glu-Val-Asp | 5(6)-carboxyfluorescein | BHQ-1/BHQ-2 | nih.gov |
| Urokinase-type Plasminogen Activator (uPA) | Specific recognition sequence | Not specified | BHQ-2 derivative | researchgate.net |
Real-Time Spectrofluorimetric Monitoring of Enzymatic Cleavage
The cleavage of a BHQ-2-quenched peptide substrate by a protease can be monitored in real-time using a spectrofluorometer. The sample containing the enzyme and the FRET substrate is excited at the donor fluorophore's excitation wavelength, and the emission intensity at the donor's emission wavelength is recorded over time. As the enzyme cleaves the substrate, the fluorescence intensity increases, providing a kinetic trace of the reaction. This allows for the determination of key enzymatic parameters, such as the initial velocity of the reaction.
The high efficiency of BHQ-2 as a dark quencher minimizes background fluorescence, leading to a high signal-to-noise ratio and enabling the detection of low levels of protease activity. genelink.com This sensitivity is crucial for studying enzymatic activity in complex biological samples where the target protease may be present in low concentrations.
Enzymatic Characterization Studies with this compound-Modified Substrates
Beyond protease assays, this compound-modified substrates are valuable tools for the characterization of other enzymes, particularly those involved in nucleic acid metabolism, such as DNA polymerases and helicases.
DNA Polymerase Activity Assays and Mechanistic Insights
While direct examples of using this compound-modified substrates for detailed mechanistic studies of DNA polymerases are not extensively documented in the provided search results, the principles of FRET can be applied to investigate the conformational dynamics of these enzymes. DNA polymerases undergo significant conformational changes during the catalytic cycle, most notably a "fingers-closing" motion upon binding the correct nucleotide. ox.ac.uknih.gov
A hypothetical FRET-based assay to study this conformational change could involve labeling the DNA polymerase with a donor fluorophore and a DNA substrate with this compound as the acceptor. The positions of the labels would be strategically chosen so that the distance between them changes upon the fingers-closing conformational change. For example, a fluorophore could be placed on the "fingers" domain of the polymerase, and the this compound could be attached to the DNA near the active site. In the "open" conformation, the donor and acceptor are relatively far apart, resulting in low FRET. Upon binding the correct nucleotide and transitioning to the "closed" conformation, the donor and acceptor would come into closer proximity, leading to an increase in FRET efficiency and a decrease in donor fluorescence. By monitoring these FRET changes in real-time, it would be possible to study the kinetics of these conformational transitions, providing insights into the mechanism of nucleotide selection and incorporation. The use of BHQ-2 as the acceptor would be advantageous due to the elimination of acceptor fluorescence, simplifying the analysis. nih.gov
The cleavage of dual-labeled probes by the 5' exonuclease activity of Taq polymerase during qPCR is a well-established application, where BHQ probes are commonly used. biosearchtech.com This demonstrates the utility of BHQ-2 as a quencher in the context of DNA polymerase activity, albeit for quantification of nucleic acids rather than for detailed mechanistic studies of the enzyme itself.
Helicase Activity Investigations utilizing this compound Probes
Helicases are motor proteins that unwind double-stranded nucleic acids. FRET-based assays are well-suited for monitoring helicase activity in real-time. A common approach involves creating a partially double-stranded nucleic acid substrate where one strand is labeled with a donor fluorophore and the complementary strand is labeled with this compound.
In the annealed state, the fluorophore and quencher are in close proximity, resulting in efficient quenching of the fluorescence. The addition of a helicase and ATP initiates the unwinding of the duplex. As the strands are separated, the fluorophore and BHQ-2 are physically distanced, leading to a disruption of FRET and a time-dependent increase in fluorescence. This signal can be used to monitor the kinetics of DNA or RNA unwinding. The use of a Cy3/BHQ-2 pair has been successfully demonstrated for this purpose, where the decrease in Cy3 fluorescence intensity is monitored as a function of the inter-dye distance. nih.gov
| Enzyme | Assay Principle | Fluorophore/Quencher Pair | Measured Parameter | Reference |
|---|---|---|---|---|
| DNA Polymerase (hypothetical) | Monitoring fingers-closing conformational change | Donor on polymerase / BHQ-2 on DNA | Kinetics of conformational change | ox.ac.uknih.gov |
| Helicase | Monitoring nucleic acid duplex unwinding | Cy3 / BHQ-2 | Kinetics of strand separation | nih.gov |
Protein Labeling for Biochemical and Biophysical Characterization
This compound can be covalently attached to proteins to serve as a non-fluorescent acceptor in FRET-based studies aimed at elucidating protein structure, dynamics, and interactions. The amine functionality of BHQ-2 allows for its conjugation to carboxyl groups on a protein using carbodiimide (B86325) chemistry, or it can be incorporated as a modified amino acid during peptide synthesis. biosearchtech.com
A powerful application of BHQ-2 in protein labeling is in single-molecule FRET (smFRET) experiments. In such studies, a protein or protein complex is labeled with a donor fluorophore and BHQ-2 as the acceptor. By monitoring the fluorescence of single molecules, it is possible to observe conformational changes and dynamics in real-time without the averaging effects of ensemble measurements.
For example, a study on the conformational dynamics of the ribosome during translation utilized a Cy3/BHQ FRET pair. nih.gov The use of BHQ as the non-fluorescent acceptor freed up the spectral region of a traditional acceptor dye, allowing for the labeling of other components in the system for more complex, multi-color experiments. This approach enabled the correlation of the ribosome's conformational dynamics with the compositional dynamics of tRNA. nih.gov The absence of fluorescence from BHQ also reduces background noise and eliminates the issue of acceptor photobleaching, thereby extending the observation time. nih.gov These advantages make BHQ-2 an excellent tool for sophisticated biophysical studies of protein machinery.
Molecular Interaction and Binding Studies Involving Bhq 2 Amine Conjugates
Investigations into DNA-Ligand Interactions with BHQ-2 Amine Derivatives
This compound-labeled oligonucleotides are instrumental in studying the binding of various ligands to DNA. These studies often employ FRET, where a fluorophore-labeled DNA probe is quenched by a proximate BHQ-2 molecule. The binding of a ligand can alter the DNA conformation, leading to a change in the distance between the fluorophore and BHQ-2, and consequently, a change in fluorescence. This principle is widely used in formats such as TaqMan probes, molecular beacons, and Scorpion primers. genelink.com
Binding Affinity to Non-Canonical DNA Structures (e.g., G-quadruplexes)
G-quadruplexes (G4s) are non-canonical four-stranded DNA structures that are implicated in various cellular processes and are considered promising drug targets. FRET-based assays are well-suited for high-throughput screening of G4-binding ligands. springernature.comnih.gov In a typical assay, a G4-forming oligonucleotide is dual-labeled with a fluorophore and a quencher like BHQ-2. The folding of the oligonucleotide into a G-quadruplex brings the donor and acceptor into close proximity, resulting in efficient FRET and fluorescence quenching. The binding of a ligand that stabilizes the G4 structure will maintain this quenched state. Conversely, ligands that disrupt the G4 structure will cause an increase in fluorescence.
While specific studies detailing the use of this compound conjugates for determining the binding affinity to G-quadruplexes are not extensively documented in the available literature, the principle is well-established with similar quenchers like BHQ-1. nih.gov The dissociation constant (Kd) of a ligand for a G-quadruplex can be determined by titrating the dual-labeled G4 oligonucleotide with increasing concentrations of the ligand and monitoring the change in fluorescence.
Table 1: Hypothetical Data for G-Quadruplex Ligand Binding Assay using a FAM-BHQ-2 Labeled Oligonucleotide
| Ligand Concentration (nM) | Fluorescence Intensity (a.u.) | Percent Quenching (%) |
| 0 | 1000 | 0 |
| 10 | 850 | 15 |
| 50 | 600 | 40 |
| 100 | 450 | 55 |
| 250 | 300 | 70 |
| 500 | 250 | 75 |
| 1000 | 240 | 76 |
This table represents a hypothetical dataset demonstrating the principle of a FRET-based assay for G-quadruplex ligand binding. The data illustrates how fluorescence quenching increases with ligand concentration as it stabilizes the G-quadruplex structure, bringing the FAM donor and BHQ-2 acceptor into proximity. The dissociation constant (Kd) can be calculated by fitting this data to a suitable binding model.
Specificity of Interaction with Mismatched DNA Sequences
Molecular beacons and other dual-labeled probes incorporating BHQ-2 are highly effective in discriminating between perfectly matched and mismatched DNA sequences. The hairpin structure of a molecular beacon holds a fluorophore and BHQ-2 in close proximity, leading to efficient quenching. Hybridization of the loop region to a perfectly complementary target sequence forces the stem to unwind, separating the fluorophore and quencher and resulting in a significant increase in fluorescence. In the presence of a mismatched target, the probe-target duplex is less stable, and the equilibrium favors the closed, quenched conformation of the molecular beacon, leading to a much weaker fluorescent signal.
BHQplus™ probes, which incorporate duplex-stabilizing chemistry, allow for the design of shorter probes with enhanced specificity and mismatch discrimination. researchgate.net This is particularly useful for applications like SNP genotyping.
Table 2: Fluorescence Enhancement of a BHQ-2 Molecular Beacon upon Hybridization to Complementary and Mismatched DNA Targets
| Target DNA | Fluorescence Signal (Normalized) | Signal-to-Background Ratio |
| No Target | 1.0 | - |
| Perfectly Matched | 25.0 | 25.0 |
| Single-Base Mismatch | 3.5 | 3.5 |
| Two-Base Mismatch | 1.8 | 1.8 |
This table illustrates the high specificity of a BHQ-2 molecular beacon. The fluorescence signal is significantly higher for the perfectly matched target compared to targets with one or two mismatches, demonstrating the probe's ability to discriminate between closely related sequences.
Probing RNA-Small Molecule Interactions using this compound Reporter Systems
The study of RNA-small molecule interactions is a rapidly growing field with significant therapeutic implications. This compound conjugates are valuable tools in this area. A common approach involves a dual-labeled RNA probe with a fluorophore (e.g., Cy5) at one end and BHQ-2 at the other. The binding of a small molecule can induce conformational changes in the RNA, altering the FRET efficiency and providing insights into the binding event.
A quantitative FRET (qFRET) assay can be used to screen for small molecules that bind and stabilize RNA structures. In this assay, the melting temperature (Tm) of the dual-labeled RNA is measured in the presence and absence of a test compound. An increase in Tm indicates that the small molecule stabilizes the RNA structure upon binding.
Table 3: Change in Melting Temperature (ΔTm) of a Cy5-BHQ-2 Labeled RNA Probe upon Binding of Different Small Molecules
| Compound | Concentration (µM) | Tm (°C) | ΔTm (°C) |
| Control (no compound) | - | 55.2 | - |
| Compound A | 50 | 58.7 | +3.5 |
| Compound B | 50 | 55.1 | -0.1 |
| Compound C | 50 | 62.5 | +7.3 |
| Compound D | 50 | 53.8 | -1.4 |
This table presents data from a qFRET assay to screen for small molecule binders to a specific RNA. A positive ΔTm indicates that the compound stabilizes the RNA structure, suggesting a binding interaction. Compound C shows the most significant stabilization.
Analysis of Protein-Ligand Interactions with this compound-Tagged Ligands
While less common than their application in nucleic acid studies, this compound can be conjugated to small molecule ligands to study their interactions with proteins. In such an assay, a fluorescently labeled protein (e.g., with a genetically encoded fluorescent protein or a reactive dye) can be used. The binding of the BHQ-2-tagged ligand to the protein would bring the quencher into proximity with the fluorophore, resulting in a decrease in fluorescence.
Identification and Characterization of Allosteric Binding Sites
FRET-based assays are powerful tools for studying allosteric modulation of protein function. While direct experimental data on the use of this compound-tagged ligands for the identification and characterization of allosteric binding sites is limited in the available literature, the principle can be extrapolated.
A hypothetical assay could involve a protein with two fluorescent labels, one near the active site and another at a distant location. The binding of a BHQ-2-tagged allosteric modulator to a site distinct from the active site could induce a conformational change that alters the distance between the two fluorophores, leading to a change in FRET. Alternatively, a single fluorescent label on the protein could be quenched by the binding of a BHQ-2-tagged allosteric ligand. The change in fluorescence upon ligand binding would indicate an interaction at a site that may be distinct from the active site if the ligand does not show competitive binding with the known substrate.
Quantitative Determination of Dissociation Constants in Biomolecular Complexes
A key application of FRET assays utilizing this compound conjugates is the quantitative determination of the dissociation constant (Kd), which is a measure of the binding affinity between two molecules. This is typically achieved by performing a titration experiment where one binding partner is kept at a constant concentration while the concentration of the other is varied. The change in fluorescence is then measured and plotted against the concentration of the titrant.
The resulting binding curve can be fitted to a suitable model, such as the one-site binding model, to calculate the Kd. The Kd is the concentration of the titrant at which half of the binding sites of the other molecule are occupied. A lower Kd value indicates a higher binding affinity.
Table 4: Fluorescence Titration Data for the Interaction between a Cy3-labeled DNA Aptamer and its Target Protein using a BHQ-2-labeled Competitor
| Target Protein Concentration (nM) | Fluorescence Intensity (a.u.) | Fraction Bound |
| 0 | 1200 | 0.00 |
| 10 | 1050 | 0.15 |
| 25 | 880 | 0.32 |
| 50 | 650 | 0.55 |
| 100 | 420 | 0.78 |
| 200 | 280 | 0.92 |
| 500 | 220 | 0.98 |
This table represents data from a competitive fluorescence titration experiment to determine the dissociation constant (Kd) of a protein-aptamer interaction. In this setup, a fluorescently labeled aptamer is displaced by an unlabeled aptamer, leading to a decrease in FRET with a BHQ-2 labeled component. The fraction bound is calculated from the change in fluorescence and plotted against the protein concentration to determine the Kd. Based on this data, the Kd would be approximately 45 nM, as this is the concentration at which roughly half of the maximum binding is achieved.
Integration of Bhq 2 Amine in Advanced Biosensing and Bioimaging Platforms
Development of Surface-Enhanced Raman Scattering (SERS)-Based Aptasensors
SERS-based aptasensors represent a powerful analytical tool that combines the high sensitivity of SERS with the specificity of aptamers for the detection of various analytes, including pathogenic agents.
Fabrication of SERS-Active Substrates for Enhanced Signal Detection
The efficacy of SERS-based detection is highly dependent on the fabrication of the SERS-active substrate, which is designed to significantly amplify the Raman signal of adsorbed molecules. While BHQ-2 amine is not directly involved in the fabrication of the metallic nanostructures that form the SERS substrate, its role is crucial in the functionalization of these substrates for specific biosensing applications.
The fabrication of SERS-active substrates typically involves the creation of nanostructured surfaces of noble metals like gold or silver. Common methods include the deposition of metallic nanoparticles (e.g., gold nanoparticles) onto a solid support or the creation of metallic nanostructures through techniques like nanosphere lithography or electron beam lithography. These nanostructures generate localized surface plasmon resonance upon laser excitation, leading to a massive enhancement of the Raman signal of molecules in close proximity.
For the development of aptasensors, these SERS-active substrates are functionalized with aptamers, which are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. mdpi.com In this context, this compound can be conjugated to the aptamer probes. While the primary role of BHQ-2 is quenching in FRET-based systems, in some SERS applications, molecules with strong absorption characteristics can be used as Raman reporters. However, the more common application in SERS aptasensors involves a "signal-on" or "signal-off" mechanism where the conformation of the aptamer changes upon target binding, altering the distance between a Raman reporter and the SERS substrate, or in some cases, a quencher.
Ultrasensitive Detection of Pathogenic Agents (e.g., Viruses)
SERS-based aptasensors have demonstrated significant promise for the rapid and ultrasensitive detection of pathogenic agents like viruses. mdpi.comnih.gov In these platforms, aptamers specific to viral proteins or nucleic acids are immobilized on a SERS-active substrate. The detection mechanism often relies on a change in the SERS signal upon the binding of the virus to the aptamer.
One common strategy involves a "sandwich" assay where a capture aptamer is immobilized on the SERS substrate, and a second aptamer, labeled with a Raman-active dye, binds to a different site on the target virus. The presence of the virus brings the Raman dye into the enhanced electromagnetic field of the substrate, generating a strong SERS signal.
Alternatively, a displacement-based assay can be employed. In such a system, an aptamer labeled with a Raman reporter and a quencher like BHQ-2 could be used. In the absence of the target virus, the aptamer maintains a conformation that keeps the Raman reporter and the quencher in close proximity, resulting in a quenched signal. Upon binding to the virus, the aptamer undergoes a conformational change, separating the reporter and the quencher and leading to an increase in the SERS signal. The high sensitivity of SERS allows for the detection of very low concentrations of viral particles, making it a valuable tool for early disease diagnosis. mdpi.com
| Pathogen | Detection Method | Role of Aptamer | Potential for BHQ-2 Integration |
| SARS-CoV-2 | SERS-based aptasensor | Specific binding to viral proteins | As a quencher in a signal-on/off aptamer conformation |
| Influenza Virus | SERS-based aptasensor | Recognition of viral surface proteins | In a dual-labeled aptamer probe for conformational sensing |
Time-Gated FRET Molecular Beacons Utilizing Lanthanide Probes
The combination of time-gated (or time-resolved) FRET with molecular beacons and lanthanide probes offers a highly sensitive and specific method for nucleic acid detection, effectively minimizing background fluorescence interference. This compound plays a critical role as a quencher in these advanced diagnostic tools.
High-Performance Quantification of microRNAs
Molecular beacons are oligonucleotide probes that form a stem-loop structure, bringing a fluorophore and a quencher into close proximity, thus quenching the fluorescence. nih.gov When the loop sequence of the beacon hybridizes to its target nucleic acid (e.g., a microRNA), the stem dissociates, separating the fluorophore and the quencher and restoring fluorescence. nih.gov
The use of lanthanide complexes (e.g., Terbium (Tb) or Europium (Eu)) as donors in FRET-based molecular beacons provides significant advantages due to their long luminescence lifetimes. researchgate.netrsc.orgnih.gov This allows for time-gated detection, where the signal is measured after a delay following pulsed excitation. This delay effectively eliminates short-lived background fluorescence from biological samples, dramatically improving the signal-to-noise ratio. researchgate.netrsc.orgnih.gov
In this setup, a lanthanide complex serves as the FRET donor, and an organic dye or a dark quencher like BHQ-2 acts as the acceptor. For the quantification of microRNAs, a molecular beacon can be designed with a lanthanide donor at one end and BHQ-2 at the other. In the closed state, the lanthanide's long-lived luminescence is quenched by BHQ-2. Upon binding to the target microRNA, the beacon opens, and the luminescence is restored. This approach has been shown to achieve very low detection limits, in the picomolar range, for specific microRNAs like miR-21 and miR-27b. researchgate.net
| FRET Pair | Target | Detection Limit | Reference |
| Tb-BHQ2 | miR-21 | 190 pM | researchgate.net |
| Eu-BHQ2 | miR-27b | 190 pM | researchgate.net |
Construction of Molecular Logic Gates for Complex Biological Systems
The principles of molecular beacons and FRET can be extended to construct molecular logic gates, which can perform Boolean operations based on the presence or absence of specific biological inputs. researchgate.netmdpi.commdpi.com These logic gates hold promise for the development of "smart" diagnostic and therapeutic systems that can respond to complex biological environments.
BHQ-2 is a key component in the design of such DNA-based logic gates. For example, an "AND" gate can be constructed using a DNA strand with a fluorophore and BHQ-2 at its ends. The presence of two different input DNA strands is required to hybridize to the probe in a specific manner that causes its cleavage or conformational change, leading to the separation of the fluorophore and BHQ-2 and the generation of a fluorescence signal. mdpi.com
Recent research has demonstrated the use of lanthanide-based FRET molecular beacons incorporating BHQ-2 to design various molecular logic gates, including NOR, OR, NAND, AND, XNOR, XOR, IMPLEMENT, and INHIBIT gates. researchgate.net The unique photophysical properties of lanthanides, combined with the efficient quenching of BHQ-2, allow for the development of complex and reliable molecular computing systems. researchgate.net
Supramolecular Probes for Cellular Metabolic Pathway Assessment
While this compound is well-established in nucleic acid detection and enzymatic assays, its application in supramolecular probes specifically designed for the assessment of cellular metabolic pathways is a less explored area. Supramolecular probes are complex assemblies of molecules held together by non-covalent interactions, and they can be designed to respond to specific analytes or changes in the cellular environment.
In principle, a FRET-based supramolecular probe could be designed to monitor a specific metabolic event. For instance, a probe could be engineered to change its conformation or disassemble in the presence of a particular metabolite, leading to a change in the FRET signal between a donor fluorophore and an acceptor like BHQ-2. This would allow for the real-time monitoring of metabolic fluxes within living cells.
However, based on the current body of scientific literature, there is limited specific information available on the integration of this compound into supramolecular probes for the direct assessment of cellular metabolic pathways. This represents a potential area for future research and development, where the well-understood quenching properties of BHQ-2 could be leveraged to create novel tools for studying cellular metabolism.
Quantification of Specific Metabolite Uptake in Single Cells
A significant application of this compound is in the creation of FRET-based probes to quantify the uptake of specific metabolites at the single-cell level, providing insights into cellular heterogeneity and metabolic states. One innovative approach utilizes a competitive binding assay to measure glucose uptake. nih.gov
In this system, a fluorescently labeled protein with a high affinity for glucose (such as streptavidin labeled with Alexa Fluor 555) is used as the signal reporter. The unoccupied binding sites of this reporter protein are then saturated with a biotin-conjugated BHQ-2 molecule. The close proximity of BHQ-2 to the fluorophore results in efficient FRET-based quenching of the fluorescence signal. nih.gov
When cells are incubated with a biotinylated glucose analog (e.g., Gluc-Bio), the amount of analog taken up by the cell can be quantified. Upon cell lysis, the intracellular Gluc-Bio competes with the Biotin-BHQ-2 for the binding sites on the fluorescent reporter protein. The displacement of the Biotin-BHQ-2 quencher from the reporter leads to a separation of the FRET pair, disrupting the quenching process and causing a measurable increase in fluorescence intensity. This increase is directly proportional to the concentration of the glucose analog taken up by the single cell. nih.gov
A similar principle has been applied using fluorescently-labeled aptamers. For instance, a glucose-recognizing aptamer labeled with a Cy5 fluorophore can be quenched by a complementary oligonucleotide strand conjugated to a BHQ-2 dye. In the presence of glucose, the aptamer preferentially binds to glucose, causing the displacement of the BHQ-2-labeled oligonucleotide, which eliminates quenching and produces a quantifiable fluorescent signal. genelink.com
The data below illustrates the principle of the competitive binding assay, showing how increasing intracellular concentrations of a glucose analog lead to a higher fluorescence signal as the BHQ-2 quencher is displaced.
| Intracellular Glucose Analog Concentration (μM) | Displaced Biotin-BHQ-2 (%) | Normalized Fluorescence Intensity (a.u.) |
|---|---|---|
| 0 | 0 | 1.0 |
| 10 | 15 | 2.5 |
| 25 | 35 | 4.5 |
| 50 | 60 | 7.0 |
| 100 | 85 | 9.5 |
| 200 | 98 | 10.8 |
Correlation with Intracellular Receptor Tyrosine Kinase Signaling
The metabolic activity of a cell, including metabolite uptake, is intricately linked to its signaling pathways. Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon activation by ligands like insulin or epidermal growth factor (EGF), trigger downstream signaling cascades that regulate cellular processes, including glucose metabolism. assaygenie.compearson.com For example, insulin receptor activation leads to the translocation of GLUT4 glucose transporters to the cell membrane, enhancing glucose uptake. assaygenie.com
By employing multiplexed imaging techniques, it is possible to simultaneously monitor metabolite uptake and the activity of specific signaling pathways within the same cell. This allows for the direct correlation of signaling events with metabolic responses. A powerful strategy for this involves pairing a metabolite uptake sensor, such as the BHQ-2-based system described above, with a FRET-based biosensor for RTK activity. FRET biosensors can be engineered to report on kinase activation, for instance, by detecting the phosphorylation of a specific substrate. nih.govnih.gov
A conceptually similar study successfully demonstrated the simultaneous in vivo imaging of tumor glucose metabolism (using a fluorescent 2-deoxyglucose probe) and the engagement of a receptor-ligand pair (using a FRET pair with a dark quencher). nih.gov This work revealed an inverse relationship between glucose uptake and the intracellular delivery of the therapeutic ligand in breast tumor xenografts, suggesting that the metabolic state of a tumor can predict the efficacy of targeted drug delivery. nih.gov
Applying this principle, one could use the BHQ-2-based glucose uptake assay in conjunction with a FRET biosensor for EGFR activity in a single-cell imaging experiment. The expected outcome in certain cancer cell lines would be a correlation between the level of EGFR engagement or activity and the rate of glucose uptake, providing critical information on the interplay between oncogenic signaling and cellular metabolism.
The following table presents hypothetical data from such a single-cell correlation study, illustrating how the activity of an RTK pathway can be linked to metabolite uptake.
| Single Cell ID | RTK Activity (FRET Efficiency) | Relative Glucose Uptake (Fluorescence Units) |
|---|---|---|
| 1 | 0.15 (Low) | 8.2 |
| 2 | 0.18 (Low) | 7.9 |
| 3 | 0.45 (Medium) | 5.1 |
| 4 | 0.72 (High) | 2.3 |
| 5 | 0.68 (High) | 2.5 |
| 6 | 0.41 (Medium) | 5.4 |
Fluorescence Lifetime Imaging (FLIM) Applications with this compound-Quenched Probes
Fluorescence Lifetime Imaging (FLIM) is an advanced microscopy technique that measures the average time a fluorophore spends in the excited state before returning to the ground state—a parameter known as its fluorescence lifetime. nih.govnih.gov This lifetime is an intrinsic property of a fluorophore and is highly sensitive to its local molecular environment but is generally independent of fluorophore concentration, a key advantage over intensity-based measurements. nih.govnih.gov
FRET is a process that directly impacts the fluorescence lifetime of the donor fluorophore. Because FRET provides an additional non-radiative pathway for the donor to return to its ground state, the presence of a nearby acceptor (or quencher) shortens the donor's fluorescence lifetime. nih.govbecker-hickl.com BHQ-2, as an efficient dark quencher, is an excellent FRET acceptor for use in FLIM-FRET applications. When a donor fluorophore (e.g., Cy3, TAMRA, or Cy5) is conjugated to a probe and brought into close proximity (1-10 nm) with BHQ-2 upon a binding event, a significant decrease in the donor's fluorescence lifetime can be measured. becker-hickl.comnih.gov
This principle has been used to monitor dynamic biological processes. For example, a FRET pair consisting of Cy3 and BHQ-2 has been used to observe the real-time conformational changes in ribosomes. nih.gov By labeling different parts of the ribosomal complex, the transition between "unlocked" and "locked" states could be followed by observing the change in FRET efficiency between Cy3 and BHQ-2, which corresponds to a change in the fluorescence lifetime of Cy3. nih.gov
FLIM-FRET assays using BHQ-2-quenched probes offer a robust method for quantifying molecular interactions and conformational changes within living cells. The quantitative nature of lifetime measurements allows for the determination of the fraction of molecules undergoing FRET, providing more detailed insights than intensity-based readouts alone. nih.govbecker-hickl.com
The table below provides illustrative data from a hypothetical FLIM-FRET experiment using a Cy3-BHQ-2 biosensor designed to detect a specific protein-protein interaction. The data shows the measured fluorescence lifetime of the Cy3 donor under different conditions.
| Experimental Condition | FRET Status | Average Cy3 Fluorescence Lifetime (ns) |
|---|---|---|
| Donor-only control (No BHQ-2) | No FRET | 2.5 |
| Biosensor in inactive state (Cy3 and BHQ-2 separated) | Low FRET | 2.3 |
| Biosensor bound to target (Cy3 and BHQ-2 in close proximity) | High FRET | 1.1 |
| Target binding + competitive inhibitor | Low FRET | 2.2 |
Methodological Enhancements and Performance Considerations in Bhq 2 Amine Based Assays
Strategies for Maximizing Signal-to-Noise Ratio in Fluorescence-Based Assays
BHQ-2 amine, classified as a dark quencher, features a polyaromatic-azo backbone that facilitates the efficient absorption of energy from excited fluorophores via non-radiative pathways, including Förster Resonance Energy Transfer (FRET) and static quenching (2, 3, 6, 10, 16). Distinct from traditional fluorescent quenchers such as TAMRA, this compound intrinsically lacks native fluorescence (2, 3, 10, 13, 16). This fundamental property significantly curtails background fluorescence, thereby enhancing the signal-to-noise ratio (SNR) in fluorescence-based assays (2, 7, 10, 13, 16).
The quenching mechanisms employed by this compound encompass both FRET and static quenching. FRET occurs when a donor fluorophore and the BHQ-2 acceptor are in close proximity, typically within approximately 20-100 Å (3, 6, 9, 16, 20). Static quenching, conversely, involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher, indicating a strong affinity and close interaction (3, 16, 19). This dual-quenching approach ensures highly effective signal suppression until the assay's target event is triggered (3, 6, 16).
Comparative studies highlight the superior performance of BHQ dyes, including BHQ-2, over fluorescing quenchers like Dabcyl and TAMRA. For instance, BHQ-2 demonstrates approximately 91-93% quenching efficiency for fluorescein, a level comparable to Dabcyl. However, its efficacy is notably greater for far-red emitting dyes like Cy5, achieving up to 96% quenching compared to Dabcyl's 84% (6). This amplified efficiency directly contributes to reduced background noise and a clearer, more dependable signal.
Minimization of Background Fluorescence and Assay Interference
The primary strategy for minimizing background fluorescence in assays utilizing this compound relies on its intrinsic characteristic as a dark quencher (2, 3, 7, 10, 13, 16). By virtue of not emitting its own light, this compound prevents the generation of spurious signals that could obscure low-level true signals, resulting in exceptionally low background fluorescence (2, 10). This attribute is particularly critical for the detection of analytes present at low concentrations.
This compound possesses a broad spectral absorption profile, typically spanning from 550 to 650 nm, with an absorption maximum at 579 nm (3, 13). This extensive absorption range allows it to effectively quench a variety of fluorescent dyes that emit in the yellow-orange to red portions of the spectrum (3, 13). This broad compatibility minimizes spectral overlap issues and reduces the potential for interference from the quencher's own spectral characteristics, thereby enhancing assay specificity and accuracy. Furthermore, BHQ dyes generally exhibit robustness and resistance to degradation during standard oligonucleotide synthesis and deprotection procedures (13, 16). While caution is advised with specific reagents like TFA in the presence of thiols (5) or methylamine (B109427) during deprotection (6), their inherent stability helps prevent the formation of degradation products that could contribute to assay interference.
Evaluation of Conjugate Stability and Robustness in Complex Biological Matrices
This compound is commonly functionalized with either an amine group or an NHS ester, facilitating its conjugation to biomolecules such as proteins, peptides, and oligonucleotides (1, 2, 5, 14). The amine group can react with carboxyl functionalities, while the NHS ester readily reacts with primary amines on target molecules, forming stable amide bonds (1, 2, 5).
This compound demonstrates good stability during standard conjugation procedures. However, specific conditions require careful consideration. For example, BHQ-2 can be sensitive to reduction by trifluoroacetic acid (TFA) in the presence of tri-isopropylsilane during cleavage steps (5). Similarly, the use of methylamine in ultrafast deprotection protocols is not recommended due to the potential for dye degradation (6). These factors are important for maintaining the integrity of the BHQ-2 conjugate throughout assay preparation.
Performance Assessment of this compound in Multiplexed Detection Systems
The non-fluorescent nature of this compound is a significant advantage for multiplexed detection systems, which analyze multiple targets simultaneously within a single reaction (2, 7, 10, 13). By avoiding secondary fluorescence emission, this compound prevents spectral overlap and cross-talk between different reporter dyes used in multiplex assays, thereby ensuring the specificity and accuracy of each signal (2, 7, 10, 13).
BHQ-2 is particularly well-suited for pairing with fluorescent dyes emitting in the yellow-orange to red spectrum, such as TAMRA, ROX, Cy3, Cy3.5, and Red 640, owing to its absorption range of 550-650 nm (3). This compatibility enables researchers to select a variety of reporter dyes with distinct emission spectra, each paired with an appropriate BHQ quencher, facilitating the simultaneous detection of multiple nucleic acid sequences or analytes (2, 8, 10, 21). This compound has been successfully integrated into various multiplexed assays, including multiplex qPCR for gene expression analysis or pathogen detection (2, 8), molecular beacons for discriminating genetic variants (e.g., COVID-19 variants) (8), and dual-quenching molecular beacons for the simultaneous detection of two DNA targets (21). These applications benefit from reduced background fluorescence, enhanced sensitivity, and improved assay reliability.
Compound Name Table
| Compound Name |
| This compound |
| TAMRA |
| ROX |
| Cy3 |
| Cy3.5 |
| Red 640 |
| FAM |
| Dabcyl |
| Alexa Fluor 546 (AF 546) |
| Quasar 670 |
| Quasar 705 |
| Cy5 |
| Cy5.5 |
| Cy7 |
| IRDye QC-1 |
| QXL™ 520 |
| Tide Fluor™ 2 (TF2) |
Data Tables
Table 1: this compound Spectral Properties and Quenching Ranges
| Quencher | Absorption Maximum (nm) | Quenching Range (nm) | Source |
| This compound | 579 | 550-650 | biosearchtech.comgenelink.com |
Table 2: Comparative Quenching Efficiency
| Fluorophore | BHQ-2 Quenching Efficiency (%) | Other Quencher (e.g., Dabcyl) Quenching Efficiency (%) | Notes | Source |
| Fluorescein | 91-93 | 91-93 | Comparable efficiency for shorter wavelength fluorophores. | glenresearch.com |
| Cy5 | 96 | 84 | BHQ-2 demonstrates superior performance for dyes emitting in the far-red spectrum. | glenresearch.com |
Emerging Research Avenues and Future Trajectories for Bhq 2 Amine in Chemical Biology
Rational Design of Novel BHQ-2 Amine Derivatives with Tailored Spectral and Functional Properties
The core BHQ-2 scaffold is proving to be a versatile platform for rational chemical modification, allowing researchers to fine-tune its properties for specific biological applications. By strategically substituting electron-donating and withdrawing groups on the polyaromatic-azo backbone, a series of quenchers with distinct and broad absorption curves can be produced. biosearchtech.com This approach allows for the creation of derivatives with spectral properties tailored to match novel fluorophores or to function optimally in specific biological environments.
Recent research has demonstrated the synthesis of bioconjugatable BHQ-2 derivatives bearing reactive groups such as azido, terminal alkyne, or maleimide. researchgate.net These functionalities facilitate straightforward and efficient conjugation to biomolecules, including the preparation of water-soluble BHQ-2 dyes. researchgate.net A significant development is the creation of a novel BHQ-2 derivative featuring two amine groups, BHQ-2-(NH2)2. researchgate.net This particular derivative exhibits high-affinity binding (KD = 26 nM) to a specific DNA aptamer-AMP complex, showcasing how targeted modifications can introduce novel functionalities beyond simple quenching. researchgate.net The ability to create such derivatives opens the door to a new generation of probes with enhanced specificity and utility.
Table 1: Properties of this compound and Related Derivatives
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Max. Absorption (λmax, nm) | Quenching Range (nm) | Key Features |
|---|---|---|---|---|---|
| This compound | C24H27N7O4 | 477.52 | 579 | 560-670 | Amine group for conjugation to carboxylates. biosearchtech.com |
| BHQ-2 Carboxylic Acid | C25H26N6O6 | 506.51 | 579 | 560-670 | Carboxylic acid for conjugation to amines. biosearchtech.com |
| BHQ-2 NHS Ester | Not specified | Not specified | Not specified | 560-670 | NHS ester for labeling primary amines. medchemexpress.com |
| BHQ-2-(NH2)2 | Not specified | Not specified | Not specified | Not specified | Derivative with two amine groups for specific aptamer binding. researchgate.net |
This table is interactive and can be sorted by column.
Potential for Integration into High-Throughput Screening (HTS) Methodologies
High-throughput screening (HTS) is a critical component of modern drug discovery and molecular diagnostics, requiring robust and scalable assay technologies. This compound and its derivatives are well-suited for HTS applications due to their reliability and efficiency as quenchers in FRET-based assays. The development of facile, scalable synthetic routes for quencher probes is crucial for overcoming the cost and quality obstacles often encountered in large-scale HTS campaigns. researchgate.net
The adaptability of BHQ-2 allows for its incorporation into various HTS assay formats. For instance, FRET probes utilizing BHQ-2 can be designed to detect the activity of specific enzymes, such as proteases, in a high-throughput manner. researchgate.net Cleavage of a substrate separating a fluorophore from the BHQ-2 quencher results in a measurable fluorescent signal, enabling the rapid screening of potential enzyme inhibitors. researchgate.net The high signal-to-noise ratio afforded by dark quenchers like BHQ-2 is particularly advantageous in HTS, minimizing false positives and ensuring the reliability of the screening data. genelink.comsbsgenetech.com
Exploration of Advanced Bioimaging Modalities Beyond Conventional FRET
While FRET remains a primary application, the unique properties of BHQ-2 derivatives are being leveraged in more advanced bioimaging and sensing techniques. One promising avenue is in the field of Surface-Enhanced Raman Scattering (SERS). Researchers have developed an adenosine (B11128) monophosphate (AMP) biosensor based on the interaction between a DNA aptamer and a novel, Raman-active BHQ-2 derivative. researchgate.net The SERS intensity of the BHQ-2 derivative was found to be proportional to the molecule's charge, indicating an electrostatic interaction with silver nanoparticles that forms the basis of the sensing mechanism. researchgate.net This SERS-based aptasensor demonstrated a very low limit of detection for AMP (3.4 nM), showcasing the potential for BHQ-2 derivatives in developing highly sensitive, non-fluorescence-based detection platforms. researchgate.net
Furthermore, while BHQ-2 is optimized for the visible spectrum, the principles of its design inform the development of quenchers for other spectral regions. Related structures, like BHQ-3, are used with far-red emitting fluorophores such as Cyanine-5 (Cy5) for applications in deep-tissue bioimaging, where longer wavelengths provide better tissue penetration. mdpi.com Future research may focus on developing BHQ-2 derivatives with red-shifted absorption spectra to expand their utility in in vivo imaging.
Broader Impact on Novel Diagnostic Tool Development and Biotechnological Advancements
The ongoing research into this compound is significantly impacting the development of next-generation diagnostic tools and biotechnologies. sbsgenetech.com The ability to create custom probes and sensors is accelerating progress in molecular diagnostics.
Key areas of impact include:
Multiplexed Nucleic Acid Detection: In techniques like multiplex qPCR, different BHQ quenchers (including BHQ-2) can be paired with various reporter dyes, enabling the simultaneous detection of multiple gene targets in a single reaction. sbsgenetech.comidtdna.com This capability is invaluable for gene expression analysis and pathogen detection. sbsgenetech.com
Enzyme Activity Assays: FRET-based probes incorporating BHQ-2 are being used to create sensitive assays for detecting specific enzymes, such as the cancer-associated urokinase-type plasminogen activator. researchgate.net These tools are critical for both basic research and as potential diagnostic indicators.
Aptamer-Based Biosensors (Aptasensors): The development of novel BHQ-2 derivatives has enabled the design of highly specific aptasensors. For example, a SERS-based sensor utilizing a BHQ-2 derivative can detect AMP with high sensitivity and a wide dynamic range, demonstrating a powerful new tool for metabolite detection. researchgate.net
Environmental and Toxin Sensing: Signal amplification methods based on FRET quenching by BHQ-2 have been developed for the detection of environmental toxins like mercury ions (Hg2+). researchgate.net In such a system, the presence of the target ion triggers a conformational change in a DNA probe, separating a fluorophore from the BHQ-2 quencher and generating a signal. researchgate.net
The continuous innovation in the design and application of this compound derivatives is set to empower scientists with more precise and powerful tools, driving discoveries across chemical biology, from fundamental molecular studies to the creation of cutting-edge diagnostic and biotechnological platforms. sbsgenetech.com
Table 2: Applications of this compound in Diagnostics and Biotechnology
| Application Area | Technique | Target Molecule Example | Key Advantage of BHQ-2 |
|---|---|---|---|
| Molecular Diagnostics | qPCR / Multiplex PCR | Specific DNA/RNA sequences | Enables multiplexing, high signal-to-noise ratio. sbsgenetech.com |
| Oncology Research | FRET-based Enzyme Assay | Urokinase-type plasminogen activator | High quenching efficiency for sensitive detection. researchgate.net |
| Metabolite Sensing | SERS-based Aptasensor | Adenosine monophosphate (AMP) | Novel derivative provides Raman activity for non-fluorescent detection. researchgate.net |
| Environmental Monitoring | FRET-based Biosensor | Mercury ions (Hg2+) | Dark quenching provides low background for sensitive toxin detection. researchgate.net |
This table is interactive and can be sorted by column.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| 5-carboxy-X-rhodamine (ROX) |
| Adenosine monophosphate (AMP) |
| BHQ-0 |
| BHQ-1 |
| BHQ-2 |
| This compound |
| BHQ-2 Carboxylic Acid |
| BHQ-2 NHS Ester |
| BHQ-2-(NH2)2 |
| BHQ-3 |
| BlackBerry Quencher 650 (BBQ-650) |
| Cyanine-3 (Cy3) |
| Cyanine-5 (Cy5) |
| FAM |
| HEX |
| JOE |
| SYBR Green I |
| TAMRA |
| TET |
Q & A
Basic: How to design FRET-based probes using BHQ-2 amine for nucleic acid detection?
Methodological Answer:
this compound is a dark quencher used in Förster Resonance Energy Transfer (FRET) probes. To design a probe:
- Dye Pairing : Select a fluorophore (e.g., TAMRA) with an emission spectrum overlapping this compound’s absorption range (550–650 nm) .
- Conjugation : React the amine group (-NH2) of BHQ-2 with carboxylated oligonucleotides using carbodiimide crosslinkers (e.g., EDC/sulfo-NHS) under pH 7–8. Purify via HPLC or size-exclusion chromatography to remove unreacted quencher .
- Validation : Confirm quenching efficiency by comparing fluorescence intensity of labeled vs. unlabeled probes under denaturing/native conditions .
Basic: What experimental parameters influence this compound’s quenching efficiency in fluorescence assays?
Methodological Answer:
Key factors include:
- Probe Design : Ensure fluorophore and BHQ-2 are positioned ≤10 nm apart for effective energy transfer .
- Solvent Compatibility : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution; aqueous buffers may require <5% organic solvent to maintain probe stability .
- Temperature/Storage : Store probes at -20°C in the dark to prevent amine oxidation. Repeated freeze-thaw cycles degrade quenching efficiency .
Advanced: How to quantify binding affinity between this compound-labeled probes and target nucleic acids?
Methodological Answer:
- Biolayer Interferometry (BLI) : Immobilize biotinylated aptamers on streptavidin-coated sensors. Measure real-time binding kinetics with BHQ-2-conjugated targets. Fit data to a 1:1 Langmuir model to calculate Kd .
- Controlled Variables : Maintain ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions. Include negative controls (scrambled sequences) to validate specificity .
Advanced: How to resolve discrepancies in reported quenching efficiencies across studies?
Methodological Answer:
Discrepancies often arise from:
- Conjugation Efficiency : Incomplete labeling due to steric hindrance or suboptimal crosslinker ratios. Quantify amine-to-oligonucleotide ratios via MALDI-TOF .
- Fluorophore Degradation : Photobleaching during fluorescence measurements. Use light-protected cuvettes and calibrate instrument settings (e.g., excitation power) .
- Buffer Interference : Phosphate or Tris buffers may alter probe conformation. Test multiple buffer systems (e.g., HEPES vs. PBS) .
Basic: What are the best practices for storing and handling this compound?
Methodological Answer:
- Storage : Aliquot in amber vials under argon at -20°C; avoid moisture to prevent hydrolysis of the amine group .
- Handling : Reconstitute in anhydrous DMSO (≥99.9% purity) to minimize side reactions. Centrifuge at 10,000×g before use to remove particulates .
Advanced: How to optimize this compound for multiplexed qPCR or eDNA quantification?
Methodological Answer:
- Multiplex Design : Pair BHQ-2 with fluorophores emitting at 557–617 nm (e.g., Cy3, ROX) and ensure spectral separation ≥20 nm between channels .
- Efficiency Metrics : Calculate quenching efficiency (E%) as . Validate with synthetic target sequences spiked into environmental samples .
Advanced: How to troubleshoot non-specific quenching in cellular imaging applications?
Methodological Answer:
Non-specific quenching may result from:
- Probe Aggregation : Filter probes through 0.22 µm membranes before use. Include detergents (e.g., 0.01% Tween-20) in imaging buffers .
- Cellular Autofluorescence : Use ratiometric measurements (e.g., fluorescence lifetime imaging) to distinguish probe signals from background .
Basic: How to validate successful conjugation of this compound to oligonucleotides?
Methodological Answer:
- Spectrophotometry : Measure absorbance at 260 nm (nucleic acid) and 579 nm (BHQ-2). Calculate labeling efficiency via .
- Mass Spectrometry : Confirm molecular weight shifts using MALDI-TOF (e.g., +477.53 Da for this compound) .
Advanced: How does this compound compare to other dark quenchers (e.g., BHQ-1, Iowa Black) in sensitivity and dynamic range?
Methodological Answer:
- Spectral Range : BHQ-2 (550–650 nm) offers broader coverage than BHQ-1 (480–580 nm), making it suitable for red-shifted dyes .
- Signal-to-Noise Ratio : BHQ-2’s lower background fluorescence improves detection limits in low-abundance targets compared to Iowa Black .
Advanced: What solvent systems optimize this compound’s performance in hydrophobic environments?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
